m-PEG5-Tos

Monodisperse PEG Polydispersity Index Batch Reproducibility

m-PEG5-Tos (CAS 62921-76-0), also known as 2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate, is a monodisperse polyethylene glycol (PEG) derivative comprising five precisely defined ethylene glycol repeat units. The compound features a methoxy group at one terminus and a p-toluenesulfonyl (tosyl) group at the other, providing a reactive leaving group for nucleophilic substitution reactions.

Molecular Formula C16H26O7S
Molecular Weight 362.4 g/mol
CAS No. 62921-76-0
Cat. No. B1676789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG5-Tos
CAS62921-76-0
Synonymsm-PEG5-Tos
Molecular FormulaC16H26O7S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC
InChIInChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3
InChIKeyCRLOMMYKVYXMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG5-Tos (62921-76-0): Monodisperse PEG Linker for PROTAC and Bioconjugation Applications


m-PEG5-Tos (CAS 62921-76-0), also known as 2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate, is a monodisperse polyethylene glycol (PEG) derivative comprising five precisely defined ethylene glycol repeat units [1]. The compound features a methoxy group at one terminus and a p-toluenesulfonyl (tosyl) group at the other, providing a reactive leaving group for nucleophilic substitution reactions . Unlike polydisperse PEG reagents, m-PEG5-Tos possesses a singular, defined molecular weight (362.44 g/mol) and a polydispersity index (PDI) of 1.0, ensuring absolute homogeneity and batch-to-batch consistency . It is primarily employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where its controlled PEG spacer length facilitates predictable aqueous solubility and linker flexibility [2].

Why m-PEG5-Tos is Not Interchangeable with Other PEG-Tosylate or PEG-Sulfonate Esters


Direct substitution of m-PEG5-Tos with other PEG-tosylates (e.g., m-PEG4-Tos, m-PEG6-Tos) or alternative sulfonate esters (e.g., mesylates, triflates) is not scientifically valid without re-optimization of the downstream conjugate. The specific length of the five-unit PEG spacer (PEG5) is a critical determinant of linker flexibility, aqueous solubility, and the resulting spatial orientation between conjugated moieties . In PROTAC design, the linker length has been shown to directly influence ternary complex formation, target protein degradation efficiency, and overall pharmacological activity, as the distance between the E3 ligase ligand and the protein-of-interest ligand is a key parameter . Furthermore, m-PEG5-Tos is a monodisperse compound with a defined molecular weight and a PDI of 1.0, which is essential for achieving consistent and reproducible conjugation yields . Substituting with a polydisperse PEG reagent of a similar nominal molecular weight would introduce a distribution of PEG chain lengths, leading to heterogeneity in the final product and confounding structure-activity relationship (SAR) studies.

Quantitative Differentiation of m-PEG5-Tos: Key Procurement and Application Evidence


Monodispersity and Defined Molecular Architecture Versus Polydisperse PEG Reagents

m-PEG5-Tos is a monodisperse PEG derivative with a polydispersity index (PDI) of 1.0, indicating absolute molecular uniformity, compared to a typical polydisperse PEG-2000 reagent which exhibits a PDI > 1.0 and a Gaussian distribution of molecular weights . This uniformity allows for precise characterization and predictable conjugation stoichiometry .

Monodisperse PEG Polydispersity Index Batch Reproducibility

Validated PROTAC Linker with Defined Activity in Silymarin Synthesis (Patent CN105037337A)

m-PEG5-Tos is explicitly disclosed as an essential intermediate in the synthesis of Silymarin, a PROTAC molecule, as per patent CN105037337A (Compound III-c) [1]. This direct application demonstrates its functional utility as a PEG-based linker in a validated PROTAC construct, unlike many other PEG-tosylates which lack similar documented use in successful PROTAC candidates [2].

PROTAC Targeted Protein Degradation Silymarin

Consistent Aqueous Solubility and Organic Solvent Compatibility

m-PEG5-Tos exhibits high solubility in water and common organic solvents (DCM, DMF, DMSO, THF), a property conferred by its precisely defined PEG5 spacer [1]. This solubility profile is characteristic of the PEG5 chain length; shorter PEG chains (e.g., PEG2, PEG3) may have reduced aqueous solubility, while longer chains (e.g., PEG8, PEG12) may alter reaction kinetics due to increased viscosity .

Solubility Bioconjugation Reaction Media

High Purity Grade Options with Specified Storage for Stability

Commercially available m-PEG5-Tos is routinely supplied at ≥95% or ≥98% purity [REFS-1, REFS-2]. Recommended storage at -20°C under dry, inert atmosphere is specified to prevent hydrolysis of the moisture-sensitive tosyl group, ensuring long-term reagent stability . This is a key differentiator from less stable sulfonate esters that may degrade more rapidly under similar conditions.

Purity Storage Conditions Long-Term Stability

Optimized PEG5 Spacer Length for Linker Flexibility and Water Solubility

The five-unit PEG spacer (PEG5) provides a specific degree of flexibility and hydrophilicity . In contrast, shorter linkers (e.g., PEG2) may be too rigid and less soluble, while longer linkers (e.g., PEG8, PEG12) can introduce excessive flexibility that may reduce conjugate stability or alter pharmacokinetic profiles . The PEG5 length is often considered a 'sweet spot' for many bioconjugation applications, balancing these properties.

Linker Length PEG Spacer Bioconjugation Efficiency

Precise Molecular Weight for Accurate Conjugation Stoichiometry

The exact molecular weight of m-PEG5-Tos is 362.44 g/mol [1]. This precision enables accurate calculation of molar equivalents for conjugation reactions, which is critical for controlling the degree of labeling or modification of biomolecules . Polydisperse PEG reagents, by contrast, require the use of an average molecular weight, introducing stoichiometric error and product heterogeneity .

Molecular Weight Stoichiometry Conjugation Control

Optimal Use Cases for m-PEG5-Tos in Research and Industrial Settings


Synthesis of PROTAC Molecules Requiring a Defined PEG5 Linker

m-PEG5-Tos is ideally suited for the construction of PROTACs where a specific linker length of five ethylene glycol units has been identified as optimal for ternary complex formation and target degradation [1]. The monodisperse nature of the compound ensures consistent synthesis of the PROTAC molecule, which is critical for generating reliable SAR data and for potential scale-up . Its established use in the synthesis of the Silymarin PROTAC (CN105037337A) provides a direct, validated protocol for its application [2].

Site-Specific Bioconjugation of Proteins and Antibodies

The tosyl group of m-PEG5-Tos serves as an excellent leaving group for conjugation to primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues) on proteins and antibodies under mild, aqueous conditions [1]. The balanced hydrophilicity of the PEG5 spacer minimizes protein aggregation during conjugation and improves the solubility and pharmacokinetic profile of the resulting bioconjugate .

Surface Functionalization of Nanoparticles and Biomaterials

m-PEG5-Tos can be used to introduce a hydrophilic PEG layer onto the surface of nanoparticles, liposomes, or other biomaterials [1]. The monodisperse PEG5 chain provides a well-defined, dense 'brush' layer that effectively reduces non-specific protein adsorption and improves colloidal stability in biological media . The exact molecular weight allows for precise quantification of surface coverage, a key parameter in the development of nanomedicines.

Synthesis of Homogeneous PEG-Drug Conjugates for Pharmacological Studies

When developing PEGylated small molecule drugs, the use of a monodisperse PEG linker like m-PEG5-Tos is essential for creating a homogeneous drug conjugate [1]. This homogeneity is crucial for accurately determining the impact of PEGylation on pharmacokinetic parameters such as half-life, clearance, and volume of distribution, as it eliminates the confounding effects of a broad molecular weight distribution .

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